molecular formula C7H14O4 B3192427 Carbonic acid, 2-ethoxyethyl ethyl ester CAS No. 627034-93-9

Carbonic acid, 2-ethoxyethyl ethyl ester

Cat. No.: B3192427
CAS No.: 627034-93-9
M. Wt: 162.18 g/mol
InChI Key: UIVHLJQMLWRKJZ-UHFFFAOYSA-N
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Description

Contextualization within Carbonic Acid Ester Chemistry

Carbonic acid esters are derivatives of the unstable carbonic acid. nih.govrsc.org They possess a planar O=C(O)₂ core, which provides structural rigidity. justia.com These esters are broadly categorized into acyclic, cyclic, and polymeric forms. justia.com Carbonic acid, 2-ethoxyethyl ethyl ester falls into the acyclic category.

The synthesis of carbonic acid esters can be achieved through several routes, including the reaction of an alcohol with phosgene (B1210022) (phosgenation), oxidative carbonylation of alcohols, or by transesterification, where one alcohol displaces another from an existing carbonate ester. justia.com The formation of unstable monoesters of carbonic acid, known as hemiesters, often act as intermediates in these reactions. rsc.orgepo.org

Industrially, carbonic acid esters are valued for their properties such as good biodegradability, low ecotoxicity, and a wide liquid temperature range. justia.com They find use as solvents, particularly in lithium batteries where their high polarity helps dissolve lithium salts, and as reagents in organic synthesis. justia.com

Overview of Academic Research Trajectories for Related Esters

Research into carbonic acid esters is diverse, with several key trends emerging for compounds structurally related to this compound.

One significant research trajectory is the development of novel electrolytes for batteries. For instance, a fluorinated linear carbonate, ethyl 2-(2-fluoroethoxy)ethyl carbonate (EFEEC), has been reported as an additive for high-voltage Li-metal batteries, improving cycle performance and capacity retention. mdpi.com The study of carboxylate ester-based electrolytes for sodium-ion batteries is another active area, focusing on improving performance at low temperatures. nih.gov A Chinese patent also mentions 2-ethoxyethyl ethyl carbonate in the context of non-aqueous electrolytes for lithium secondary batteries, suggesting its potential in this domain. google.com

Another major area of research is in catalysis and polymer synthesis. Asymmetric carbonic esters are explored as components in catalyst systems to control polymer properties. For example, patents disclose the use of 2-ethoxyethyl ethyl carbonate as an internal donor in phthalate-free Ziegler-Natta catalysts to produce polypropylene (B1209903) with high flexural modulus and melt flow rate. justia.com A recent patent application further details its function as an activity limiting agent in Ziegler-Natta catalysts for propylene (B89431) polymerization. google.com In a specific example from this research, the use of 2-ethoxyethyl ethyl carbonate as an activity limiting agent was compared to other carbonates in the polymerization of propylene.

Table 1: Performance of Different Carbonate Esters as Activity Limiting Agents in Propylene Polymerization

Activity Limiting Agent (ALA)Polymer Yield (g)Activity (kg/g-cat)Xylene Solubles (%)Melt Flow Rate (g/10 min)
Diethyl carbonate15.831.61.1100
Di-n-butyl carbonate17.034.01.1120
This compound17.535.01.1110

Data sourced from patent US20240043576A1. The experiment was conducted using a solid catalyst component (A-1) for propylene polymerization under specific conditions. google.com

Furthermore, research continues into the fundamental chemistry of these esters. Studies on the formation and stability of carbonic acid hemiesters, which are precursors to diesters like 2-ethoxyethyl ethyl ester, provide deeper understanding of their reaction mechanisms. nih.govrsc.orgmdpi.com The investigation into asymmetric hydrogenations of esters and the synthesis of chiral derivatives also represent ongoing academic pursuits. google.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxyethyl ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-3-9-5-6-11-7(8)10-4-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVHLJQMLWRKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276723
Record name Carbonic acid, 2-ethoxyethyl ethyl ester
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Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627034-93-9
Record name Carbonic acid, 2-ethoxyethyl ethyl ester
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Record name Carbonic acid, 2-ethoxyethyl ethyl ester
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Record name 2-ethoxyethyl ethyl carbonic acid ester
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Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Carbonic Acid, 2-ethoxyethyl ethyl ester and Related Esters

Traditional methods for synthesizing carbonic acid esters, including unsymmetrical variants like this compound, rely on well-established organic reactions. These routes are often characterized by their high yields and reliability, although they may involve the use of hazardous reagents.

Esterification Reactions via Alcohols and Carbonyl Chlorides

A primary and widely utilized method for the synthesis of carbonic acid esters is the reaction of alcohols with phosgene (B1210022) (COCl₂) or its derivatives, such as chloroformates. google.comwikipedia.orgchemguide.co.uk For the specific synthesis of this compound, a plausible route involves the reaction of 2-ethoxyethanol (B86334) with ethyl chloroformate. wikipedia.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. google.comresearchgate.net

The general reaction proceeds as follows: an alcohol reacts with an acyl chloride, in this case, a chloroformate, to form the corresponding ester. libretexts.orgyoutube.com The use of a base, such as pyridine (B92270) or triethylamine, is crucial to drive the reaction to completion by scavenging the HCl generated. google.com

A representative reaction for the synthesis of an unsymmetrical carbonic acid ester using this method is shown below:

Reactant 1: 2-Ethoxyethanol

Reactant 2: Ethyl chloroformate

Product: this compound

Byproduct: Hydrochloric acid (neutralized by a base)

This method is advantageous because the high reactivity of acyl chlorides leads to an irreversible reaction, often resulting in high yields of the desired ester. libretexts.org

Acid-Catalyzed Esterification Processes

Acid-catalyzed esterification, particularly transesterification, represents another established route for synthesizing carbonic acid esters. wikipedia.orggoogle.com This process involves the reaction of a carbonate ester with an alcohol in the presence of an acid catalyst to exchange one of the alcohol groups. wikipedia.orgyoutube.com To synthesize this compound, one could envision the transesterification of diethyl carbonate with 2-ethoxyethanol, or the reaction of ethyl carbonic acid with 2-ethoxyethanol under acidic conditions.

The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a conceptual basis for this process, although it is more directly applicable to carboxylic esters. chemguide.co.uk The mechanism involves protonation of the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. youtube.com For carbonic esters, the reaction is an equilibrium process, and driving it towards the desired unsymmetrical product often requires using a large excess of one of the reactants or removing one of the products as it forms. wikipedia.org

Various acid catalysts can be employed, including sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. google.com Heterogeneous solid acid catalysts, such as 12-tungstophosphoric acid (TPA) on supports like zirconia, have also been shown to be effective for simultaneous esterification and transesterification. rsc.org

A summary of representative acid-catalyzed transesterification reactions for the synthesis of unsymmetrical carbonic esters is presented in the table below.

Starting CarbonateAlcoholCatalystConditionsYieldReference
Diethyl CarbonateVarious AlcoholsMgO/Mesoporous Carbon125 °CHigh researchgate.net
Dimethyl CarbonateVarious AlcoholsK₂CO₃/ZrO₂Not specifiedHigh researchgate.net
Diethyl CarbonateVarious Alcohols(Bu₃Sn)₂MoO₄Not specifiedHigh researchgate.net

Synthesis Utilizing Acid Anhydrides and Acyl Chlorides

The use of acid anhydrides and acyl chlorides provides a robust method for the acylation of alcohols to form esters. chemguide.co.ukorganic-chemistry.org In the context of carbonic acid esters, this can involve the reaction of an alcohol with a pyrocarbonic acid ester or a mixed anhydride (B1165640).

The reaction of an alcohol with an acid anhydride typically requires heating or a catalyst to proceed at a reasonable rate. chemguide.co.ukchemguide.co.uk The process yields the desired ester and a carboxylic acid as a byproduct. libretexts.org For instance, a mixed anhydride derived from a carboxylic acid and a carbonic acid could react with an alcohol to form a carbonic acid ester.

Acyl chlorides, being more reactive than anhydrides, react vigorously with alcohols at room temperature to produce esters and hydrogen chloride. chemguide.co.ukchemguide.co.uk The synthesis of esters from acyl chlorides is an irreversible and often high-yielding reaction. libretexts.org The general mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. youtube.com

Novel Synthetic Approaches and Derivatization Strategies

In response to the growing demand for more environmentally benign chemical processes, novel synthetic methodologies for carbonic acid esters are being developed. These approaches focus on the use of greener reagents and more efficient catalytic systems.

Green Chemistry Methodologies for Carbonic Acid Ester Synthesis (e.g., CO2 Incorporation)

A significant advancement in green chemistry is the direct synthesis of carbonic acid esters from carbon dioxide (CO₂), a renewable and non-toxic C1 feedstock. nih.govresearchgate.net This approach avoids the use of hazardous reagents like phosgene. nih.gov The synthesis of unsymmetrical dialkyl carbonates from CO₂, an alcohol, and an alkyl halide in the presence of a base like potassium carbonate has been demonstrated to proceed under mild conditions. elsevierpure.com

The reaction of CO₂ with two different alcohols to form an unsymmetrical carbonate is challenging due to the formation of symmetric byproducts. However, several strategies have been developed to achieve this. One method involves the reaction of CO₂, a propargylic alcohol, and a primary alcohol using a metal salt/ionic liquid catalyst system, such as AgCl/1-butyl-3-methylimidazolium acetate, which can yield asymmetrical carbonates at room temperature and atmospheric pressure. nih.gov Another approach utilizes visible light and an organic base to mediate the synthesis of unsymmetrical methyl aryl/alkyl carbonates from alcohols, methanol, and CO₂. rsc.org

The table below summarizes findings from various studies on the green synthesis of unsymmetrical carbonic esters.

CO₂ SourceReactantsCatalyst/MediatorConditionsYieldReference
CO₂ (gas)Alcohol, Alkyl HalideK₂CO₃MildGood elsevierpure.com
CO₂ (gas)Propargylic alcohol, Primary alcoholAgCl/[Bmim][OAc]Room Temp, Atm. Pressureup to 100% nih.gov
CO₂ (gas)Alcohol, Methanol1,1,3,3-tetramethyl guanidine (B92328) (TMG) / Visible LightAmbientHigh rsc.org
CO₂ (low conc.)Alcohol, Tetraalkyl orthosilicateCeO₂Atmospheric Pressureup to 39% nih.gov

Catalytic Systems in Carbonic Acid Ester Formation

The development of efficient catalytic systems is central to modern synthetic chemistry, and the formation of carbonic acid esters is no exception. google.comacs.org Catalysts play a crucial role in enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions.

For the synthesis of unsymmetrical carbonates, various catalytic systems have been explored. Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer of a chiral product, is a powerful tool in organic synthesis. youtube.comyoutube.comyoutube.com While the specific compound "this compound" is not chiral, the principles of asymmetric catalysis are relevant to the selective synthesis of complex molecules.

In the context of CO₂ incorporation, ionic liquids have emerged as effective catalysts and reaction media. nih.govresearchgate.net For example, basic ionic liquids can promote the synthesis of unsymmetrical organic carbonates from CO₂, alcohols, and benzyl (B1604629) bromide at room temperature. researchgate.net

Heterogeneous catalysts are also of great interest due to their ease of separation and recycling. Mesoporous carbon-supported MgO has been shown to be a highly active and stable catalyst for the transesterification of diethyl carbonate with various alcohols to produce unsymmetrical carbonates. researchgate.net

The following table presents a selection of catalytic systems used in the synthesis of carbonic acid esters.

CatalystReaction TypeReactantsKey FindingsReference
MgO/Mesoporous CarbonTransesterificationDiethyl carbonate, AlcoholsHigh activity and selectivity for unsymmetrical carbonates researchgate.net
AgCl/Ionic LiquidCO₂ IncorporationCO₂, Propargylic alcohol, Primary alcoholHigh yields of asymmetrical carbonates at ambient conditions nih.gov
Basic Ionic LiquidsCO₂ IncorporationCO₂, Alcohols, Benzyl bromideEffective for unsymmetrical carbonate synthesis at room temperature researchgate.net
Copper SaltsOxidative CarbonylationAlcohol, CO, O₂High yields and selectivities google.com

Functional Group Interconversions and Targeted Derivatization

The structure of this compound, featuring both a carbonate and an ether linkage, offers several avenues for functional group interconversion and targeted derivatization. These transformations are valuable for creating novel molecular structures or for introducing functionalities that can be used in further synthetic steps, such as polymerization or the attachment of bioactive moieties.

Key transformations include:

Transesterification/Transcarbonation: The carbonate group is susceptible to nucleophilic attack, particularly by other alcohols. This process, known as transesterification or, more specifically for carbonates, transcarbonation, can be catalyzed by either acid or base. masterorganicchemistry.com By reacting this compound with a different alcohol (R'-OH), either the ethyl or the 2-ethoxyethyl group can be displaced, leading to a new unsymmetrical or symmetrical carbonate. The reaction's equilibrium can be driven towards the desired product by using the new alcohol as a solvent or by removing the displaced alcohol (ethanol or 2-ethoxyethanol). nih.gov This method is fundamental in polymer chemistry for producing polycarbonates and for fine-tuning the properties of carbonate compounds. google.com

Carbamate Formation: Amines can react with dialkyl carbonates to form carbamates. This reaction typically proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons, followed by the elimination of an alcohol. The reaction of this compound with a primary or secondary amine could yield the corresponding ethyl or 2-ethoxyethyl carbamate, depending on which alkoxy group acts as the better leaving group under the reaction conditions.

Ether Cleavage: The 2-ethoxyethyl moiety contains an ether linkage that can be cleaved under specific, typically harsh, conditions. Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃), are often used for this purpose. Cleavage of the ether bond would result in the formation of a halo-substituted or hydroxyl-substituted carbonate ester, significantly altering the molecule's polarity and reactivity.

Protecting Group Chemistry: In multistep syntheses, carbonate and ester groups can function as protecting groups for alcohols and carboxylic acids, respectively. organic-chemistry.orglibretexts.org The specific carbonate structure in the title compound could be strategically cleaved to unmask either the ethyl or the 2-ethoxyethyl alcohol at a desired point in a synthetic sequence.

The table below summarizes potential derivatization reactions starting from this compound.

ReactantReaction TypePotential Product(s)Significance
Alcohol (R'-OH)TransesterificationCarbonic acid, R'-alkyl ethyl ester or Carbonic acid, 2-ethoxyethyl R'-alkyl esterSynthesis of new carbonate esters.
Amine (R'R''NH)AminolysisEthyl (R'R'')-carbamate or 2-Ethoxyethyl (R'R'')-carbamateFormation of carbamates, important in pharmaceuticals and polymers.
HBr or BBr₃Ether CleavageCarbonic acid, 2-bromoethyl ethyl esterIntroduction of a reactive halide handle.
Base (e.g., NaOH)HydrolysisEthyl carbonate salt, 2-ethoxyethanol, ethanolCleavage of the carbonate linkage.

Mechanistic Investigations of Carbonic Acid Ester Synthesis

The formation of unsymmetrical carbonic acid esters like this compound is governed by well-understood reaction mechanisms. The choice of synthetic route dictates the specific mechanistic pathway.

Detailed Reaction Mechanism Elucidation

A common and efficient method for synthesizing unsymmetrical carbonic acid esters is the reaction of an alcohol with a chloroformate in the presence of a non-nucleophilic base. google.comwikipedia.org The synthesis of this compound can be plausibly achieved by reacting 2-ethoxyethanol with ethyl chloroformate.

The mechanism for this reaction is a nucleophilic acyl substitution, which proceeds as follows:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the oxygen atom of 2-ethoxyethanol attacking the electrophilic carbonyl carbon of ethyl chloroformate. nih.gov This step forms a tetrahedral intermediate.

Chloride Elimination: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine, is present in the reaction mixture to neutralize the hydrochloric acid (HCl) generated in the process. google.com The base deprotonates the oxonium ion formed after the chloride leaves, yielding the final product, this compound, and the hydrochloride salt of the base.

This stepwise process ensures the specific formation of the desired unsymmetrical ester, preventing the formation of symmetrical carbonates that could arise from other methods.

Stereochemical Control and Selectivity in Esterification

While this compound is an achiral molecule, the principles of stereochemical control are paramount in organic synthesis when chiral substrates or reagents are involved. iitg.ac.in If a chiral alcohol were used in place of 2-ethoxyethanol, the reaction would produce a diastereomeric or enantiomeric mixture of carbonate esters, and controlling the stereochemical outcome would be critical.

Several factors influence stereoselectivity in such esterification reactions:

Substrate Control: If the starting alcohol contains one or more stereocenters, they can influence the stereochemical outcome at the newly formed center. This is known as diastereoselective synthesis. The existing chiral centers can sterically hinder one face of the molecule, directing the incoming electrophile (the chloroformate) to the less hindered face. Models like the Felkin-Anh and Cram's rule help predict the major diastereomer formed in such nucleophilic additions to carbonyl groups adjacent to a stereocenter. youtube.com

Reagent Control: Chiral auxiliaries or catalysts can be employed to induce enantioselectivity. A chiral auxiliary is a chiral moiety that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is subsequently removed. youtube.com Alternatively, a chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Kinetic Resolution: If a racemic mixture of a chiral alcohol is used, a chiral reagent or catalyst can be used to selectively react with one enantiomer at a faster rate, leaving the unreacted enantiomer in excess. This process, known as kinetic resolution, allows for the separation of enantiomers.

The table below outlines key factors and strategies for achieving stereochemical control in the synthesis of chiral esters.

Controlling FactorStrategyDescriptionApplicability
Substrate StereochemistryDiastereoselective SynthesisAn existing stereocenter in the substrate directs the formation of a new stereocenter.Synthesis using chiral, non-racemic starting materials. acs.org
Chiral ReagentUse of Chiral AuxiliariesA recoverable chiral group is attached to the substrate to control stereochemistry. youtube.comAsymmetric synthesis where the substrate is not initially chiral.
Chiral CatalystAsymmetric CatalysisA small amount of a chiral catalyst creates a chiral environment for the reaction.Enantioselective synthesis, often highly efficient.
Reaction Rate DifferencesKinetic ResolutionA chiral reagent or catalyst reacts faster with one enantiomer of a racemic substrate.Separation of racemic mixtures. tandfonline.com

Iii. Chemical Reactivity and Mechanistic Investigations

Hydrolytic Stability and Degradation Pathways

Hydrolysis of carbonic acid, 2-ethoxyethyl ethyl ester involves the cleavage of the ester linkages by water, a reaction that can be catalyzed by acids or bases. The stability of the ester towards hydrolysis is a critical factor in its environmental persistence and biological activity.

Under acidic conditions, the hydrolysis of this compound proceeds through a mechanism that is the reverse of Fischer esterification. chemistrysteps.comwikipedia.org The reaction is an equilibrium process, and the presence of a large excess of water can drive the reaction towards the formation of carbonic acid (which is unstable and decomposes to carbon dioxide and water), ethanol, and 2-ethoxyethanol (B86334). youtube.comlibretexts.org

The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. ucalgary.calibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.comucalgary.ca Proton transfer from the attacking water molecule to one of the alkoxy groups converts it into a good leaving group (an alcohol). ucalgary.ca The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating a molecule of alcohol. ucalgary.ca This process can occur on either side of the carbonate, leading to the release of either ethanol or 2-ethoxyethanol. Subsequent hydrolysis of the resulting ethyl or 2-ethoxyethyl hydrogen carbonate intermediate would ultimately lead to the final products.

Table 1: Products of Acid-Catalyzed Hydrolysis of this compound

ReactantReagentsProducts
This compoundWater, Acid Catalyst (H+)Carbon Dioxide, Water, Ethanol, 2-Ethoxyethanol

The base-catalyzed hydrolysis of this compound, also known as saponification, is an irreversible process that leads to the formation of a carbonate salt, ethanol, and 2-ethoxyethanol. wikipedia.orglibretexts.org This reaction is typically faster and more complete than acid-catalyzed hydrolysis. jk-sci.com

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. libretexts.orgucalgary.ca This results in the formation of a tetrahedral intermediate. libretexts.orgucalgary.ca The intermediate then collapses, and the C-O bond cleaves, eliminating an alkoxide ion (ethoxide or 2-ethoxyethoxide) as the leaving group. ucalgary.ca The resulting carboxylic acid intermediate is then deprotonated by the strongly basic alkoxide ion to form a carboxylate (carbonate) salt and an alcohol. libretexts.org The final products are the carbonate ion, ethanol, and 2-ethoxyethanol.

Table 2: Products of Base-Catalyzed Hydrolysis of this compound

ReactantReagentsProducts
This compoundAqueous Base (e.g., NaOH)Carbonate Salt (e.g., Sodium Carbonate), Ethanol, 2-Ethoxyethanol

Transesterification Reactions of Carbonic Acid Esters

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. libretexts.org For this compound, this reaction can be catalyzed by either an acid or a base. wikipedia.orggoogle.com In the presence of an alcohol and a catalyst, one or both of the alkoxy groups (ethyl or 2-ethoxyethyl) can be replaced by the new alkyl group from the reacting alcohol. The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture. libretexts.org

The mechanism of transesterification is similar to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org Under basic conditions, an alkoxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that then expels one of the original alkoxide groups. Under acidic conditions, the carbonyl oxygen is first protonated to activate the ester towards nucleophilic attack by an alcohol molecule.

Table 3: Illustrative Example of Transesterification of this compound

ReactantReagentsPotential Products
This compoundMethanol, Acid or Base CatalystCarbonic acid, methyl ethyl ester; Carbonic acid, 2-ethoxyethyl methyl ester; Dimethyl carbonate

Other Fundamental Organic Reactions Involving Carbonic Acid Esters (e.g., Nucleophilic Pathways)

Beyond hydrolysis and transesterification, the electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of other nucleophiles. These reactions fall under the general category of nucleophilic acyl substitution. researchgate.netvanderbilt.edu

For example, reaction with amines (aminolysis) would be expected to yield carbamates. The reaction would proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of an alcohol. The reaction with primary or secondary amines would likely lead to the formation of N-substituted carbamates.

Reaction with organometallic reagents, such as Grignard reagents, would likely lead to the addition of two equivalents of the organometallic reagent to the carbonyl carbon, resulting in the formation of a tertiary alcohol after cleavage of the C-O bonds.

Iv. Advanced Spectroscopic and Analytical Research Techniques

Application of Gas Chromatography-Mass Spectrometry (GC-MS) in Carbonic Acid Ester Research

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like carbonic acid esters. It combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. In the context of carbonic acid ester research, GC-MS is used for both qualitative and quantitative purposes, from verifying the products of a synthesis to detecting trace amounts in complex mixtures. botanyjournals.comtdx.cat

Developing a robust GC-MS method is the first step toward the reliable analysis of "Carbonic acid, 2-ethoxyethyl ethyl ester." This involves the careful optimization of several parameters to ensure good resolution, peak shape, and sensitivity.

Sample Preparation: The process often begins with extracting the ester from its matrix. For environmental or biological samples, this might involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate the compound and remove interfering substances. wvu.edu

GC Separation: A capillary column with a non-polar or mid-polarity stationary phase is typically employed for ester analysis. The choice of the temperature program—the initial temperature, ramp rate, and final temperature—is critical for separating the target analyte from other components in the sample. researchgate.net The use of a carrier gas like helium or hydrogen at a constant flow rate ensures reproducible retention times. academicjournals.org

MS Detection: In the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint. For ethyl esters, a characteristic fragmentation includes the McLafferty rearrangement, which can produce a prominent ion at m/z=88. researchgate.net The identification of the molecular ion peak (M+) is also crucial for confirming the molecular weight. tdx.cat For enhanced selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode can be used. wvu.edu This technique isolates a specific precursor ion and detects a characteristic product ion, significantly reducing background noise. wvu.edu

Table 1: Typical GC-MS Parameters for Ester Analysis

ParameterTypical SettingPurpose
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Column Type Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm)Provides high-resolution separation.
Stationary Phase 5% Phenyl-methylpolysiloxaneA versatile phase for semi-volatile compounds.
Carrier Gas HeliumInert gas for carrying the sample through the column.
Oven Program Initial temp 50-70°C, ramp at 10°C/min to 280-300°CSeparates compounds based on boiling points.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for creating reproducible fragment patterns.
MS Scan Range 40-500 amuCovers the expected mass range of the analyte and its fragments.

Identification and Quantification in Complex Biological and Environmental Matrices

GC-MS is frequently used to identify and quantify esters in intricate samples such as plant extracts or biological fluids. botanyjournals.comacademicjournals.org The identification of "this compound" is confirmed by matching both its retention time and its mass spectrum against those of a certified reference standard analyzed under the same conditions. researchgate.net The NIST mass spectral library is another valuable resource for comparing fragmentation patterns. semanticscholar.org

For quantification, an internal standard—a known amount of a chemically similar compound not present in the sample—is added at the beginning of the sample preparation process. This allows for the correction of any analyte loss during extraction and analysis. By comparing the peak area of the target analyte to that of the internal standard, a precise concentration can be determined. researchgate.net This approach is essential for applications like monitoring the presence of compounds in environmental samples or determining the concentration of metabolites in biological studies. wvu.edu

Application of Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For "this compound," FT-IR is invaluable for confirming the presence of the characteristic ester group. Esters are known to exhibit a memorable pattern of strong absorptions, sometimes called the "Rule of Three." spectroscopyonline.com

C=O Stretch: The most prominent and easily identifiable peak for an ester is the carbonyl (C=O) stretching vibration. For a saturated ester like "this compound," this peak is expected to be very strong and appear in the range of 1750–1735 cm⁻¹. libretexts.org

C-O-C Asymmetric Stretch: A second strong absorption arises from the asymmetric stretching of the C-O-C bond system. This peak is typically found between 1300 and 1160 cm⁻¹. spectroscopyonline.com

O-C-C Symmetric Stretch: The third characteristic intense peak corresponds to the symmetric stretching of the O-C-C moiety of the ester group and is generally observed in the 1100-1000 cm⁻¹ range. spectroscopyonline.com

The FT-IR spectrum provides clear evidence for the ester functionality. For instance, the spectrum of a similar compound, ethyl acetate, clearly shows the intense C=O stretch near 1740 cm⁻¹ and two strong C-O stretches around 1240 cm⁻¹ and 1047 cm⁻¹. spectroscopyonline.comlibretexts.org The absence of a broad O-H absorption band (3300-2500 cm⁻¹) would confirm that the parent carboxylic acid is not present as a significant impurity. libretexts.org

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityBondVibrational Mode
2980-2850 Medium-StrongC-HAlkane Stretching
1745-1735 StrongC=OCarbonyl Stretching
1250-1200 StrongC-OAsymmetric C-O-C Stretching
1100-1050 StrongC-OSymmetric O-C-C Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. Through ¹H (proton) and ¹³C (carbon-13) NMR, the precise connectivity of atoms within "this compound" can be determined.

¹H NMR: A proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound" (CH₃-CH₂-O-C(O)O-CH₂-CH₂-O-CH₂-CH₃), one would expect to see distinct signals for the two ethyl groups and the central ethylene (B1197577) bridge. The integration of the peaks corresponds to the number of protons, and the splitting pattern (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.

¹³C NMR: A carbon-13 NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shift of each signal indicates the type of carbon (e.g., C=O, C-O, C-C). A key signal would be the carbonyl carbon of the ester group, typically found far downfield (160-180 ppm). researchgate.net

Based on data from similar ethyl esters and ethoxy groups, a predicted NMR analysis can be constructed. researchgate.netchemicalbook.com

Table 3: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.20 Quartet2H-C(O)O-CH₂ -CH₃
~ 4.15 Triplet2H-C(O)O-CH₂ -CH₂O-
~ 3.70 Triplet2H-OCH₂-CH₂ -OCH₂CH₃
~ 3.55 Quartet2H-CH₂O-CH₂ -CH₃
~ 1.30 Triplet3H-C(O)O-CH₂-CH₃
~ 1.20 Triplet3H-OCH₂-CH₃

Table 4: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 155 C =O
~ 68 -C(O)O-CH₂-CH₂ O-
~ 67 -OCH₂ -CH₂O-
~ 66 -CH₂O-CH₂ -CH₃
~ 64 -C(O)O-CH₂ -CH₃
~ 15 -CH₂O-CH₃
~ 14 -C(O)O-CH₂-CH₃

Other Chromatographic and Spectroscopic Research Methods (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

While GC-MS is highly effective, other chromatographic methods are also employed in ester research, particularly for less volatile compounds or when analyzing samples in complex aqueous matrices.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For esters, reversed-phase HPLC (with a non-polar stationary phase and a polar mobile phase) is common. Detection is often achieved using a UV detector if the molecule contains a chromophore. For compounds like "this compound" that lack a strong UV chromophore, derivatization with a UV-absorbing tag may be necessary for sensitive detection. aocs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful analytical tool that combines liquid-phase separation with the specificity of MS detection. LC-MS, and particularly its tandem version (LC-MS/MS), is extremely sensitive and selective. It is the method of choice for analyzing non-volatile esters or for detecting trace levels of ester metabolites in biological fluids like blood or urine with minimal sample cleanup. nih.gov Research on fatty acid ethyl esters in dried blood spots has demonstrated the development of highly sensitive LC-MS/MS methods with lower limits of quantitation in the nanogram-per-milliliter range. nih.gov Such methods are invaluable for forensic and clinical research. nih.gov The development of an LC-MS workflow can also involve chemical derivatization to enhance ionization and improve the separation of isomers. nih.gov

V. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of carbonic acid esters. These calculations solve approximations of the Schrödinger equation to determine a molecule's electronic structure and predict its properties.

Detailed Research Findings: Methods such as DFT with the B3LYP functional and a 6-31G(d) basis set are commonly employed to optimize the molecular geometry of esters like Carbonic acid, 2-ethoxyethyl ethyl ester. This process finds the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

From the calculated electronic structure, key properties can be derived. The distribution of electron density reveals the molecule's electrostatic potential, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. These computational models can also predict stability and reactivity in various solvents by calculating Gibbs free energies.

Below is a table representing typical data obtained from DFT calculations for an organic ester.

Table 1: Calculated Molecular and Electronic Properties

PropertyCalculated ValueSignificance
Optimized C=O Bond Length~1.21 ÅIndicates the double bond character of the carbonyl group.
Optimized C-O (Ester) Bond Length~1.34 ÅRelates to the bond strength and susceptibility to hydrolysis.
HOMO Energy-7.5 eVRepresents the energy of the outermost electrons; relates to the ability to donate electrons.
LUMO Energy+1.2 eVRepresents the energy of the lowest energy empty orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap8.7 eVCorrelates with chemical reactivity and stability.
Dipole Moment~2.5 DIndicates the overall polarity of the molecule, affecting solubility and intermolecular forces.

Molecular Dynamics Simulations and Conformational Analysis of Carbonic Acid Esters

While quantum calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions.

Detailed Research Findings: For flexible molecules like this compound, which contains several rotatable single bonds, conformational analysis is critical. MD simulations, often using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), can explore the potential energy surface of the molecule to identify stable conformers. acs.org Studies on related carbonic acid esters, such as dimethyl carbonate and glycerol (B35011) carbonate, have demonstrated the utility of MD in understanding liquid structure, including molecular stacking and the formation of temporary chains. acs.orgdntb.gov.ua These simulations reveal how the molecule folds and flexes, which influences its physical properties and how it interacts with other molecules, such as solvents or biological receptors. acs.org

Table 2: Conformational Analysis Summary

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Population (%) at 298 K
Global Minimum (Extended)~180°, ~180°0.00~65%
Gauche Conformer 1~60°, ~180°+0.8~20%
Gauche Conformer 2~180°, ~60°+1.2~15%

Theoretical Prediction of Chemical Behavior (e.g., Solubility in Electrolyte Systems)

Computational models are increasingly used to predict the macroscopic behavior of substances, such as solubility. By simulating the interactions between a solute molecule and various solvent molecules, it is possible to estimate how well the substance will dissolve.

Detailed Research Findings: Continuum solvent models (like the Polarizable Continuum Model, PCM) combined with quantum mechanics can estimate the free energy of solvation, which is directly related to solubility. For more complex systems, such as electrolytes, quantum molecular dynamics simulations can be employed. acs.org Research on similar molecules like glycerol carbonate in electrolyte solutions has shown that these simulations can elucidate the specific interactions between the ester, solvent molecules, and ions, revealing how hydrogen bonding and ion-dipole interactions govern the system's behavior. acs.orgacs.org This understanding is crucial for applications where the ester might be used as a solvent or co-solvent in electrochemical devices like batteries.

Table 3: Predicted Solubility in Various Solvents

SolventSolvent TypePredicted Solvation Free Energy (kcal/mol)Qualitative Solubility Prediction
HexaneNon-polar-1.5Moderate
EthanolPolar Protic-5.8High
WaterPolar Protic-4.2Good
Dimethyl Sulfoxide (B87167) (DMSO)Polar Aprotic-6.1High

Reaction Pathway Modeling and Transition State Analysis in Ester Chemistry

A significant application of computational chemistry is the modeling of chemical reactions. By mapping the potential energy surface of a reacting system, researchers can identify the most likely pathway from reactants to products, including the high-energy transition states that control the reaction rate.

Detailed Research Findings: For esters, common reactions include hydrolysis (reaction with water) and transesterification. libretexts.orgresearchgate.net Computational modeling using DFT can elucidate the geometries and energies of the transition states involved in these processes. The mechanism of ester hydrolysis, for example, typically involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org Theoretical calculations can determine the activation energy for each step in the proposed mechanism (e.g., formation of a tetrahedral intermediate, proton transfer, and elimination of the leaving group). chemistrysteps.com This information is invaluable for understanding reaction kinetics, optimizing reaction conditions, and designing catalysts.

Table 4: Hypothetical Reaction Pathway for Acid-Catalyzed Hydrolysis

Reaction StepDescriptionCalculated Relative Energy (kcal/mol)
ReactantsEster + H₃O⁺0.0
Step 1: ProtonationProtonation of the carbonyl oxygen.-5.2
Transition State 1Nucleophilic attack by water.+15.5
Tetrahedral IntermediateFormation of the intermediate.+10.1
Transition State 2Proton transfer to the ethoxyethyl group.+18.3
Step 4: EliminationCleavage of the C-O bond to release 2-ethoxyethanol (B86334).+8.5
ProductsCarboxylic Acid + Alcohol + H⁺-2.5

Vi. Role in Specialized Chemical Research Fields

Research into Carbonic Acid Esters as Advanced Solvents and Reaction Media (Academic Focus)

In academic research, the exploration of novel solvent systems is driven by the need for enhanced reaction control, improved safety profiles, and sustainable alternatives to conventional volatile organic compounds (VOCs). Carbonic acid esters, including structures like 2-ethoxyethyl ethyl ester, are investigated for their favorable physicochemical properties. rsc.org

Dialkyl carbonates are characterized as aprotic polar solvents, a feature that makes them suitable for a wide range of chemical reactions. rsc.org Their polarity and boiling points can be fine-tuned by altering the length and nature of the alkyl groups, offering a significant advantage in designing reaction media with specific properties. rsc.org For instance, the presence of the ether linkage in 2-ethoxyethyl ethyl ester is expected to influence its solvation behavior, potentially enhancing its affinity for both polar and non-polar solutes.

Research in this area focuses on several key aspects:

Reaction Kinetics and Mechanisms: Studying how the solvent structure, such as the ether group in 2-ethoxyethyl ethyl ester, affects reaction rates and pathways.

Solubility Studies: Investigating the solubility of various reactants, catalysts, and intermediates in these novel solvents to establish their application scope.

Comparative Performance: Benchmarking their performance against traditional solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) in various organic transformations. rsc.org

The table below summarizes key properties of representative carbonic acid esters, illustrating the range of characteristics available within this class of compounds.

PropertyDimethyl CarbonateDiethyl CarbonatePropylene (B89431) Carbonate
Molar Mass ( g/mol ) 90.08118.13102.09
Boiling Point (°C) 90127242
Density (g/cm³ at 20°C) 1.070.9751.205
Dipole Moment (D) 0.910.934.9

Fundamental Studies of Carbonic Acid Esters in Research-Level Electrolyte Systems (Chemical Interactions and Stability)

The field of energy storage, particularly lithium-ion batteries, heavily relies on the development of advanced electrolyte systems. Carbonic acid esters are fundamental components of these electrolytes due to their electrochemical stability and ability to facilitate ion transport. wikipedia.org

Research in this domain investigates the intricate interactions between the solvent, the lithium salt, and the electrode materials. For a compound like Carbonic acid, 2-ethoxyethyl ethyl ester, its structure would be of particular interest. The ether linkage could potentially enhance the solvation of lithium ions, thereby influencing the ionic conductivity of the electrolyte.

Key research areas include:

Electrochemical Stability Window: Determining the voltage range within which the electrolyte remains stable without undergoing decomposition.

Solid Electrolyte Interphase (SEI) Formation: Investigating the role of specific carbonic acid esters in the formation of a stable SEI layer on the anode, which is crucial for battery longevity and safety. nih.gov The decomposition products of the ester can significantly influence the composition and properties of the SEI.

Ionic Conductivity and Viscosity: Measuring these properties to assess the efficiency of ion transport within the electrolyte. Additives are often used to optimize these characteristics. wikipedia.org

A study on a related fluorinated linear carbonate, ethyl 2-(2-fluoroethoxy)ethyl carbonate (EFEEC), highlighted its role as an additive in forming a robust and stable solid electrolyte interphase on both the cathode and anode in high-voltage lithium-metal batteries. researchgate.netelsevierpure.com This suggests that the ethoxyethyl group in such carbonate esters can play a significant role in the electrochemical performance of the electrolyte system. researchgate.netelsevierpure.com

Investigation of Carbonic Acid Esters as Intermediates in Complex Organic Synthesis (e.g., Pharmaceutical Precursors in Research)

Carbonic acid esters are versatile reagents and intermediates in organic synthesis. rsc.org They can serve as carbonylating or alkylating agents, providing a safer alternative to highly toxic reagents like phosgene (B1210022) and dimethyl sulfate. nih.gov The reactivity of unsymmetrical esters like 2-ethoxyethyl ethyl ester can be selective, allowing for the targeted introduction of either the ethyl or the 2-ethoxyethyl group under specific reaction conditions.

In the context of pharmaceutical precursor synthesis, research focuses on leveraging the unique reactivity of carbonic acid esters for the construction of complex molecular architectures. Esters are pivotal building blocks in the synthesis of a wide array of biologically active molecules and functional materials. researchgate.net

Examples of their application in research include:

Synthesis of Heterocycles: Dialkyl carbonates have been employed in the green synthesis of various heterocyclic compounds, which are common scaffolds in pharmaceutical drugs. nih.gov

Carboxylation Reactions: The use of carbon dioxide as a C1 synthon to produce carboxylic acids and their derivatives is a key area of green chemistry research. researchgate.net Carbonic acid esters can be involved in these synthetic pathways.

Protecting Group Chemistry: The carbonate group can be used as a protecting group for alcohols, which can be selectively removed under specific conditions.

The synthesis of complex molecules often requires multi-step reaction sequences. The choice of intermediates is critical for achieving high yields and stereoselectivity. The specific functional groups present in 2-ethoxyethyl ethyl ester, namely the ester and ether moieties, offer multiple reaction sites, making it a potentially valuable building block in synthetic chemistry.

Contributions to Green Chemistry and Sustainable Synthetic Technologies

The principles of green chemistry are increasingly guiding chemical research and industrial processes. Carbonic acid esters are often highlighted as "green chemicals" due to their favorable environmental and safety profiles. rsc.org

A significant area of research is the synthesis of carbonic acid esters from renewable resources. bozzetto-group.com This approach aims to reduce the reliance on fossil fuels and create a more sustainable chemical industry. Bio-based feedstocks for the synthesis of the alcohol precursors to carbonic acid esters are actively being explored. researchgate.net For example, the synthesis of bio-based cyclic carbonates from oleochemicals and carbon dioxide represents a move towards more sustainable chemical production. researchgate.net While direct synthesis of 2-ethoxyethyl ethyl ester from bio-based sources is not widely documented, the general methodologies being developed for other carbonic acid esters could potentially be adapted. bozzetto-group.com

Traditional methods for synthesizing carbonic acid esters often involved hazardous reagents like phosgene. wikipedia.org A major focus of green chemistry research is the development of phosgene-free synthetic routes. sigmaaldrich.com These include:

Oxidative Carbonylation of Alcohols: This method uses carbon monoxide and an oxidizing agent to produce carbonates. wikipedia.org

Transesterification: The conversion of one carbonate ester to another by reaction with an alcohol. This is a versatile method for producing a variety of carbonates. wikipedia.org

Reaction of Carbon Dioxide with Alcohols: Direct synthesis from CO2 is a highly desirable but challenging route that is the subject of intensive research. nih.gov The development of efficient catalysts is key to making this process viable. nih.gov

These environmentally benign routes are applicable to the synthesis of a wide range of carbonic acid esters, including those with more complex structures like 2-ethoxyethyl ethyl ester.

The environmental impact of chemicals is a critical consideration. Carbonic acid esters are generally considered to be biodegradable. rsc.orgbozzetto-group.com Research in this area investigates the pathways and rates of their degradation in various environmental compartments.

Studies on the biodegradation of esters indicate that they are often readily broken down by microorganisms in soil and water. nih.govnih.gov The hydrolysis of the ester bond is a key initial step in the degradation process, leading to the formation of the corresponding alcohols and carbonic acid, which can be further metabolized. nih.gov The ether linkage in 2-ethoxyethyl ethyl ester may influence its biodegradation profile, and specific studies would be needed to determine its precise environmental fate. The general trend for dialkyl carbonates is low ecotoxicity and complete biodegradability. nih.gov

Vii. Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies for Carbonic Acid Esters

The future of carbonic acid ester synthesis is intrinsically linked to the development of sustainable and atom-economical methodologies. A primary focus is the utilization of carbon dioxide (CO2), a renewable and non-toxic C1 feedstock, as a direct building block. researchgate.netrsc.org This approach aligns with the goals of a circular economy by converting a greenhouse gas into valuable chemicals.

Key research directions include:

CO2 Cycloaddition to Epoxides: The reaction of CO2 with epoxides to form cyclic carbonates is an industrially significant process that is considered a green reaction due to the absence of hazardous chemicals like phosgene (B1210022) and the lack of side products. mdpi.com Research is ongoing to develop more efficient and robust heterogeneous catalysts for this transformation. mdpi.com

Catalytic Systems for Unsymmetrical Carbonates: The synthesis of unsymmetrical organic carbonates, such as 2-ethoxyethyl ethyl ester, is a subject of intensive research. One promising approach involves the use of switchable agents based on 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and alcohols, which can be promoted by CO2. rsc.org This method offers high conversion rates and selectivity under pressurized CO2 conditions. rsc.org

Renewable Feedstocks: There is a growing emphasis on synthesizing carbonic acid esters from renewable raw materials. bozzetto-group.com This strategy, coupled with environmentally friendly processing at low temperatures and without the use of solvents, significantly reduces the environmental footprint of these compounds. bozzetto-group.com For instance, the transesterification of dialkylcarbonates with glycerol (B35011), a byproduct of biodiesel production, yields glycerol carbonate, a valuable intermediate for further reactions. rsc.org

Photo-aerobic Catalysis: An innovative approach for the synthesis of cyclic carbonates from homoallylic carbonic acid esters utilizes a photo-aerobic selenium-π-acid multicatalysis system. researchgate.net This method employs visible light as an energy source and ambient air as the terminal oxidant, representing a significant step towards sustainable synthesis. researchgate.net

Future methodologies will likely focus on enhancing catalyst efficiency, expanding the substrate scope, and integrating biocatalysis to create even more sustainable synthetic pathways for a diverse range of carbonic acid esters.

Advanced Mechanistic Studies of Carbonic Acid Ester Reactivity

A deeper understanding of the reaction mechanisms governing the reactivity of carbonic acid esters is crucial for designing novel synthetic transformations and controlling reaction outcomes. Current and future research in this area is centered on elucidating the intricate details of their reaction pathways.

Key areas of investigation include:

Nucleophilic Acyl Substitution: The reactivity of carbonic acid esters is dominated by nucleophilic acyl substitution at the carbonyl carbon. Mechanistic studies, such as those investigating the reaction of electrophilic organic carbonates with hydrosulfide (HS⁻), provide valuable insights into their reactivity and selectivity. nih.govacs.org These studies have shown that the selectivity for reaction with certain nucleophiles over background hydrolysis can be modulated by the electronic properties of the leaving groups. nih.govacs.org

Competition Between Reaction Pathways: The reactions of carbonic acid esters can proceed through competing mechanisms, such as the base-catalyzed acyl cleavage bimolecular mechanism (BAc2) and the base-catalyzed alkyl cleavage bimolecular mechanism (BAl2). researchgate.net Understanding the factors that favor one pathway over the other, such as temperature and the nature of the nucleophile, is essential for controlling product formation. researchgate.net The Hard and Soft Acids and Bases (HSAB) theory is a useful framework for predicting the preferred site of nucleophilic attack. researchgate.net

Fischer Esterification as a Model: The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a foundational understanding of ester formation and hydrolysis. masterorganicchemistry.com The multi-step equilibrium process, involving protonation of the carbonyl, nucleophilic attack by the alcohol, and subsequent elimination of water, offers a mechanistic paradigm that can be extended to the study of carbonic acid ester reactions. masterorganicchemistry.com

Advanced spectroscopic techniques, kinetic studies, and isotopic labeling experiments will continue to be instrumental in unraveling the complex reaction mechanisms of carbonic acid esters, enabling more precise control over their chemical transformations.

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental studies is becoming increasingly vital for a comprehensive understanding of the structure, properties, and reactivity of carbonic acid esters. This integrated approach allows for the prediction of molecular behavior and the rational design of new experiments.

Key aspects of this integration include:

Density Functional Theory (DFT) Calculations: DFT has emerged as a powerful tool for investigating the electronic structure and energetics of molecules and reaction pathways. mdpi.com It can be employed to study the mechanisms of reactions involving carbonic acid esters, such as the carboxylation of arylboronate esters catalyzed by copper(I) complexes. researchgate.net DFT calculations can affirm proposed reaction mechanisms, identify rate-determining steps, and predict the suitability of different substrates. researchgate.net

Predicting Acidity and Reactivity: Computational methods are being used to estimate the gas-phase and aqueous acidities of related organic molecules. researchgate.net By applying quantitative structure-activity relationship (QSAR) methods, it is possible to predict the pKa values of compounds, which is crucial for understanding their reactivity in different chemical environments. researchgate.net

Spectroscopic Characterization and Computational Correlation: The combination of experimental spectroscopic data, such as NMR, with computational predictions is a powerful approach for structural elucidation. researchgate.netnih.gov For instance, DFT calculations can be used to compute NMR properties that are in excellent agreement with experimental data, thereby confirming the structure of newly synthesized compounds. nih.gov This approach has been instrumental in characterizing elusive species like the monomethyl ester of carbonic acid. researchgate.net

The continued development of more accurate and efficient computational methods, along with their close integration with advanced experimental techniques, will undoubtedly lead to a more profound understanding of the fundamental chemistry of carbonic acid esters.

Development of Highly Selective and Sensitive Analytical Techniques for Carbonic Acid Esters

The advancement of research and applications involving carbonic acid esters necessitates the development of robust, selective, and sensitive analytical methods for their detection and quantification. Future research in this domain will focus on improving existing techniques and exploring novel analytical strategies.

Promising analytical techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and analysis of organic carbonates. Ion-moderated partition chromatography has been successfully developed for the separation and identification of common organic carbonates using an ion exclusion column and a refractive index detector. unl.edudntb.gov.ua For the analysis of related organic acids, which can be precursors or hydrolysis products of carbonic acid esters, various HPLC modes such as reversed-phase, ion exclusion, and ion exchange chromatography are employed, often coupled with UV, electroconductivity, or mass spectrometry (MS) detection. shimadzu.com

Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (GC/FID), is a well-established method for the analysis of volatile organic compounds, including linear carbonates. koreascience.kr An important application is the development of air sampling and analytical methods to monitor workplace exposure to these compounds. koreascience.kr Furthermore, reaction gas chromatography, which involves the hydrolysis of nonvolatile esters followed by GC analysis of the resulting carboxylic acids, is a powerful technique for the characterization of complex esters. datapdf.com

Electrochemical Methods: Electrochemical techniques offer a novel approach for the detection of carbonic acid hemiesters. By using self-assembled monolayers on gold electrodes, the formation of these species can be demonstrated for the first time using voltammetric techniques and redox probes. mdpi.com This method provides a highly sensitive platform for studying the formation and properties of these transient intermediates. mdpi.com

The future of analytical techniques for carbonic acid esters will likely involve the development of miniaturized and portable devices for on-site analysis, the use of advanced mass spectrometry techniques for structural elucidation, and the design of novel sensors for real-time monitoring of reactions involving these compounds.

Expanding the Role of Carbonic Acid Esters in Emerging Sustainable Chemical Technologies

Carbonic acid esters are increasingly being recognized for their potential to contribute to a more sustainable chemical industry. Their favorable properties, including biodegradability and low toxicity, make them attractive alternatives to conventional materials and solvents. bozzetto-group.comrsc.org

Emerging sustainable applications include:

Green Solvents: Organic carbonates are considered green solvents due to their negligible environmental impact and biodegradability. rsc.orgrsc.org They are being explored as replacements for hazardous polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) in various applications, including membrane preparation. acs.org Dimethyl carbonate, in particular, is a versatile green medium for a range of organic syntheses. rsc.org

Electrolytes for Lithium-Ion Batteries: Organic carbonates are key components of the electrolyte systems in modern lithium-ion batteries. Their ability to dissolve lithium salts and their electrochemical stability are crucial for battery performance. The development of new custom-made organic carbonates is an active area of research aimed at improving battery safety and efficiency. rsc.org

Sustainable Polymers and Materials: Carbonic acid esters are fundamental building blocks for polycarbonates, a class of durable and versatile plastics. Research is focused on developing more sustainable routes to polycarbonate synthesis, avoiding the use of toxic reagents like phosgene. wikipedia.org

Biomass Valorization: Carbonic acid esters play a role in the sustainable valorization of renewable compounds. For example, the transesterification of glycerol with dialkylcarbonates produces glycerol carbonate, a platform chemical with numerous applications. rsc.org This process integrates the production of bio-based chemicals with their subsequent conversion into value-added products. rsc.org

The continued exploration of the unique properties of carbonic acid esters, coupled with a commitment to green chemistry principles, is expected to unlock new and innovative applications in areas ranging from energy storage to biodegradable materials, further solidifying their role in a sustainable future.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-ethoxyethyl ethyl carbonate, and how do reaction conditions influence yield?

  • Methodological Answer : This ester can be synthesized via (i) transesterification of simpler carbonates (e.g., dimethyl carbonate) with 2-ethoxyethanol and ethanol under acid catalysis (e.g., H₂SO₄) at 60–80°C . (ii) Alternatively, reacting phosgene (COCl₂) with stoichiometric amounts of 2-ethoxyethanol and ethanol in the presence of a base (e.g., pyridine) minimizes side reactions. Purification typically involves fractional distillation under reduced pressure to isolate the product .

Q. How do acidic versus basic hydrolysis conditions affect the degradation products of 2-ethoxyethyl ethyl carbonate?

  • Methodological Answer :

  • Acidic hydrolysis (e.g., HCl/H₂O, reflux): Protonates the carbonyl oxygen, facilitating nucleophilic attack by water. Products include CO₂, 2-ethoxyethanol, and ethanol. Reaction monitoring via gas chromatography can track CO₂ evolution .
  • Basic hydrolysis (e.g., NaOH/H₂O, reflux): Hydroxide ions directly attack the carbonyl carbon, yielding a carboxylate intermediate that decomposes to CO₂ and alcohols. Kinetic studies using titration or IR spectroscopy can compare reaction rates .

Q. What spectroscopic techniques are most effective for characterizing 2-ethoxyethyl ethyl carbonate?

  • Methodological Answer :

  • IR spectroscopy : Identifies the carbonyl stretch (~1740 cm⁻¹) and C–O–C ether linkages (~1100 cm⁻¹) .
  • ¹H NMR : Ethyl groups appear as triplets (δ ~1.2 ppm, CH₃) and quartets (δ ~3.4–4.2 ppm, OCH₂), while the 2-ethoxyethyl moiety shows complex splitting due to neighboring oxygen atoms .
  • Mass spectrometry : Molecular ion peaks ([M⁺]) and fragment patterns confirm molecular weight and structural integrity .

Advanced Research Questions

Q. What is the detailed mechanism of acid-catalyzed hydrolysis for 2-ethoxyethyl ethyl carbonate, and how do steric effects influence reaction kinetics?

  • Methodological Answer : The mechanism involves (i) protonation of the carbonyl oxygen, (ii) nucleophilic attack by water to form a tetrahedral intermediate, and (iii) cleavage of the C–O bond to release CO₂ and alcohols. Steric hindrance from the 2-ethoxyethyl group slows nucleophilic attack, which can be quantified using Arrhenius plots under varying temperatures . Computational modeling (DFT) further elucidates transition-state geometries .

Q. How can computational chemistry (e.g., DFT) predict the stability and reactivity of 2-ethoxyethyl ethyl carbonate in different solvents?

  • Methodological Answer : DFT calculations at the B3LYP/6-31G(d) level model solvation effects by comparing Gibbs free energies in polar (e.g., DMSO) versus non-polar (e.g., hexane) solvents. Solvent polarity indices correlate with reaction activation energies, validated experimentally via kinetic studies .

Q. Can 2-ethoxyethyl ethyl carbonate serve as a CO₂ precursor in multicomponent reactions for synthesizing polycarbonates or urea derivatives?

  • Methodological Answer : Under catalytic conditions (e.g., metal oxides or enzymes), the ester releases CO₂, which reacts with amines to form ureas or with diols to yield polycarbonates. Reaction efficiency is monitored via FTIR (CO₂ absorption bands) and gel permeation chromatography (polymer molecular weight) .

Q. How does solvent polarity influence the ester’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, accelerating nucleophilic substitution at the carbonate carbonyl. Conductivity measurements and Hammett plots quantify solvent effects, while GC-MS identifies side products .

Q. What factors govern regioselectivity in transesterification reactions involving 2-ethoxyethyl ethyl carbonate?

  • Methodological Answer : Catalysts (e.g., lipases or Lewis acids) favor selective cleavage of the ethoxyethyl or ethyl group. Isotopic labeling (¹³C NMR) tracks bond cleavage sites, while kinetic studies compare activation barriers for competing pathways .

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Reactant of Route 1
Carbonic acid, 2-ethoxyethyl ethyl ester
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Reactant of Route 2
Carbonic acid, 2-ethoxyethyl ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.